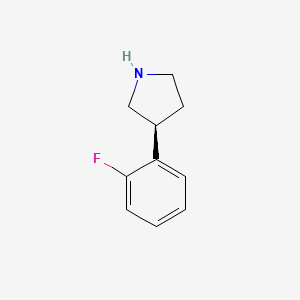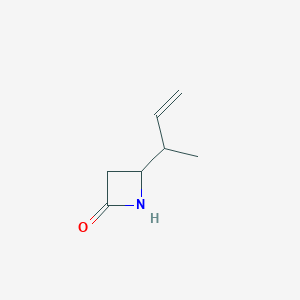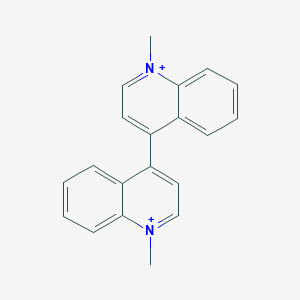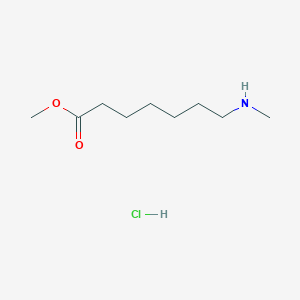
Methyl 7-(methylamino)heptanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(methylamino)heptanoate hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2. It is a derivative of heptanoic acid and is characterized by the presence of a methylamino group attached to the seventh carbon of the heptanoate chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(methylamino)heptanoate hydrochloride typically involves the esterification of 7-aminoheptanoic acid with methanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with methylamine to introduce the methylamino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 7-(methylamino)heptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(methylamino)heptanoate hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Wirkmechanismus
The mechanism of action of Methyl 7-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 7-aminoheptanoate hydrochloride: Similar structure but lacks the methylamino group.
Heptanoic acid methyl ester: Lacks the amino and methylamino groups.
Methyl 7-(n-benzyl-n-methylamino)heptanoate: Contains a benzyl group in addition to the methylamino group.
Uniqueness: Methyl 7-(methylamino)heptanoate hydrochloride is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1316216-09-7 |
|---|---|
Molekularformel |
C9H20ClNO2 |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
methyl 7-(methylamino)heptanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-10-8-6-4-3-5-7-9(11)12-2;/h10H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
CLIOLQMBKTZEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCCCCC(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)



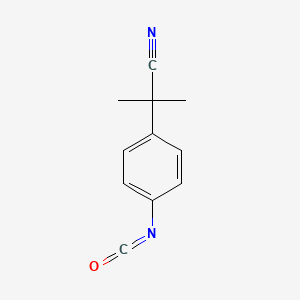

![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
